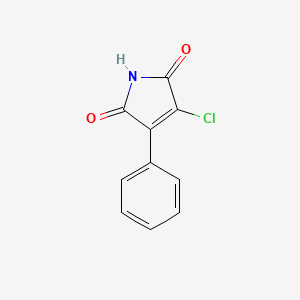

3-Chloro-4-phenyl-1H-pyrrole-2,5-dione

Description

3-Chloro-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-dione core substituted with chlorine at position 3 and a phenyl group at position 3. Its molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol (based on structurally similar compounds in ). The compound’s pyrrole-2,5-dione scaffold is notable for its electron-deficient nature, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

3-chloro-4-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H6ClNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5H,(H,12,13,14) |

InChI Key |

KUKHGIHFGSRZCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Chloro-4-phenyl-1H-pyrrole-2,5-dione and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives that demonstrated the ability to inhibit the growth of cancer cell lines such as HCT-116 and SW-620, with a growth inhibition concentration (GI50) ranging from to .

The following table summarizes the antiproliferative effects of selected derivatives:

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| 3-Chloro-4-(4-chlorobenzyl)-1H-pyrrole-2,5-dione | HCT-116 | 1.0 |

| 3-Chloro-4-(trifluoromethyl)phenyl-1H-pyrrole-2,5-dione | SW-620 | 1.6 |

Additionally, derivatives synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione showed promising results against human liver cancer (HepG-2) and breast cancer (MCF-7), outperforming standard treatments like doxorubicin .

Antibacterial and Antifungal Properties

Pyrrole derivatives have been noted for their antibacterial and antifungal activities. The structural characteristics of these compounds allow them to disrupt biological membranes and interfere with enzyme functions, which is critical for microbial survival .

In vitro studies have indicated that certain derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antifungal agents.

Drug Development

Given their diverse biological activities, pyrrole derivatives are being explored as lead compounds in drug development. The ability to modify the chemical structure allows researchers to enhance efficacy and reduce toxicity. For instance, compounds derived from this compound are currently being evaluated for their anxiolytic properties, indicating potential use in treating anxiety disorders .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of pyrrole derivatives:

- Synthesis of Antiproliferative Agents : A series of chalcone imide derivatives were synthesized from 3-Chloro-4-(acetylphenyl)-1H-pyrrole-2,5-dione. These compounds exhibited high activity against breast cancer cells (MCF-7), demonstrating significant promise for future therapeutic applications .

- Microwave-Assisted Synthesis : The efficiency of microwave radiation in synthesizing pyrrole derivatives has been documented, showing improved yields and reduced reaction times compared to traditional methods . This technique enhances the feasibility of producing these compounds for further research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-4-phenyl-1H-pyrrole-2,5-dione with structurally related pyrrole-dione derivatives, highlighting key differences in substituents and molecular properties:

Functional Group Impact on Bioactivity

- Chlorine Substitution : The meta-chloro substituent in pyrrole-diones is associated with modulated receptor affinities. For instance, highlights that meta-chloro analogs exhibit higher 5-HT₂A receptor affinity compared to meta-CF₃ derivatives, suggesting chlorine’s role in optimizing binding interactions .

- Phenyl vs. In contrast, position 4 substitutions (e.g., anilino groups in and ) may direct interactions with biological targets like enzymes or receptors .

- Amino and Piperazinyl Groups: The addition of amino or piperazinyl moieties (e.g., and ) can enhance hydrogen-bonding capacity and solubility, critical for pharmacokinetic optimization .

Pharmacological Implications

- Receptor Affinity : Meta-chloro pyrrole-diones (e.g., the target compound) may exhibit preferential binding to serotonin receptors (5-HT₁A/5-HT₂A) compared to analogs with ortho-OCH₃ or CF₃ groups, as seen in .

- Enzyme Inhibition: Dione-containing compounds, such as curcumin analogs in , demonstrate DNMT1 inhibition via their β-diketone pharmacophore.

Preparation Methods

Conventional Reflux Method

The reaction of 3,4-dichloromaleic anhydride with aniline in acetic acid under reflux conditions is a foundational approach. The anhydride undergoes nucleophilic attack by aniline, followed by cyclization to form the pyrrole-dione core.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield.

Procedure :

-

A mixture of 3,4-dichloromaleic anhydride, aniline, and acetic acid is irradiated at 150 W for 15–20 minutes.

Yield : 85–90%.

Chlorination of N-Phenylmaleimide

N-Chlorosuccinimide (NCS) Mediated Chlorination

N-Phenylmaleimide undergoes electrophilic chlorination at the 3-position using NCS under oxygen atmosphere.

Procedure :

-

N-Phenylmaleimide (1.0 equiv), NCS (3.0 equiv), and CuCl (0.1 equiv) in toluene are stirred at 100°C for 24 hours.

Yield : 82–92%.

Analytical Data : -

¹H NMR (CDCl₃) : δ 7.49–7.34 (m, 5H, Ar-H), 6.88 (s, 1H, pyrrole-H).

Substitution Reactions on Pre-Formed Pyrrole-Diones

Nucleophilic Aromatic Substitution

3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione can undergo selective substitution at the 3-position using phenyl Grignard reagents.

Procedure :

-

3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione (1.0 equiv) reacts with phenylmagnesium bromide (1.2 equiv) in THF at 0°C.

Yield : 65–75%.

Comparative Analysis of Methods

Mechanistic Insights

-

Microwave Synthesis : Dielectric heating accelerates cyclization by enhancing molecular collisions, reducing side reactions.

-

NCS Chlorination : CuCl catalyzes radical formation, enabling selective chlorination at the electron-deficient 3-position.

Challenges and Optimizations

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-phenyl-1H-pyrrole-2,5-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization can be achieved using factorial design experiments (e.g., Taguchi or response surface methodology) to evaluate critical parameters such as temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can minimize experimental runs while identifying interactions between variables. Post-synthesis, purity should be verified via HPLC with a C18 column (methanol/water mobile phase) and UV detection at 254 nm . Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy, with comparisons to published spectral data for related pyrrole-dione derivatives .

Q. How can structural characterization of this compound be performed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving the compound’s 3D structure. Crystals grown via slow evaporation (e.g., in ethyl acetate) should be analyzed using a Bruker SMART diffractometer with MoKα radiation (λ = 0.71073 Å). Monoclinic symmetry (space group P21/c) and unit cell parameters (e.g., a = 13.624 Å, b = 13.474 Å) can be refined using software like SHELXL. Hydrogen atoms are typically constrained using riding models, and thermal displacement parameters should be validated against isotropic/adp trends .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from assay conditions (pH, temperature) or compound purity. Standardize protocols by:

- Validating purity via LC-MS (ESI+ mode).

- Replicating assays under controlled conditions (e.g., ATP concentration in kinase assays).

- Applying statistical tools like ANOVA to assess inter-lab variability.

Cross-reference structural analogs (e.g., 3,4-dichloro-pyrrole-dione derivatives) to identify substituent-specific activity trends .

Q. What computational methods can predict the reactivity or molecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic sites (e.g., chloro and ketone groups) for nucleophilic attack. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) requires optimizing ligand protonation states (Epik, Schrödinger) and grid boxes centered on active sites. COMSOL Multiphysics can simulate diffusion-reaction dynamics in catalytic or biological systems, integrating AI-driven parameter optimization for predictive accuracy .

Q. How can co-crystallization strategies improve the physicochemical properties of this compound?

- Methodological Answer : Co-crystallization with pharmaceutically relevant coformers (e.g., pyrrolidine-2,5-dione) enhances solubility or stability. Screen coformers via solvent-drop grinding (acetonitrile, 1:1 molar ratio) and characterize via PXRD and DSC. Monitor hydrogen-bonding motifs (N–H⋯O=C) using SCXRD. Stability studies under accelerated conditions (40°C/75% RH) should compare co-crystals to the pure compound .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing multivariate data in synthesis or bioactivity studies?

- Methodological Answer :

Principal Component Analysis (PCA) reduces dimensionality in spectral or assay datasets, while partial least squares (PLS) regression correlates synthesis parameters (e.g., reaction time) with outcomes (yield, purity). For contradictory bioactivity results, hierarchical clustering identifies outlier datasets. Use software like SIMCA or R packages (e.g.,

pls,FactoMineR) for implementation .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B). Monitor degradation via HPLC-MS, identifying major degradants (e.g., dechlorinated or hydrolyzed products). Kinetic modeling (Arrhenius equation) predicts shelf life, while FT-IR tracks functional group integrity (e.g., carbonyl peaks at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.